
Ethyl 2-(2-formyl-4-nitrophenoxy)acetate
Overview
Description
Mechanism of Action
Mode of Action
It is possible that this compound exerts its effects by binding to its target(s) and modulating their activity, but this is purely speculative without more information .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of this compound, as they determine how much of the compound reaches its target(s) and how long it stays in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-formyl-4-nitrophenoxy)acetate typically involves the reaction of 2-formyl-4-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-formyl-4-nitrophenoxy)acetate can undergo various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: 2-(2-carboxy-4-nitrophenoxy)acetic acid.
Reduction: Ethyl 2-(2-formyl-4-aminophenoxy)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Bioactive Compounds
Ethyl 2-(2-formyl-4-nitrophenoxy)acetate serves as a versatile building block in organic synthesis. It has been utilized in the formation of Schiff bases and secondary amines through chemoselective reactions with primary amines. This process results in compounds that exhibit promising antibacterial properties against various Gram-positive and Gram-negative bacteria . The synthesis typically involves reductive amination techniques, which facilitate the rapid generation of bioactive derivatives without the need for isolating intermediates, thus enhancing yield and efficiency.
Table 1: Synthesis Overview
Reaction Type | Reactants | Products | Yield (%) |
---|---|---|---|
Reductive Amination | This compound + Aniline | Schiff Bases | 71-85 |
Further Reduction | Schiff Bases + Reducing Agents | Amino Esters | Moderate to Good |
Antibacterial Activity
The synthesized Schiff bases derived from this compound have been evaluated for their antibacterial activity. In vitro assays demonstrated that several derivatives possess moderate to good activity against key bacterial strains such as Staphylococcus aureus, Micrococcus luteus, and Streptococcus mutans. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring and the length of hydrophobic side chains significantly influence antibacterial efficacy.
Case Study: Antibacterial Screening
A study conducted on various Schiff bases synthesized from this compound revealed:
- Best Performing Compound: A specific derivative showed a minimal inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
- Mechanism of Action: Proposed mechanisms include disruption of bacterial cell wall integrity and inhibition of protein synthesis.
Antioxidant and Antiproliferative Properties
In addition to its antibacterial properties, compounds derived from this compound have demonstrated antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Some derivatives have also shown antiproliferative effects in cancer cell lines, suggesting potential applications in cancer therapy .
Activity Type | Tested Compounds | Observed Effects |
---|---|---|
Antioxidant | Various Schiff Bases | Significant DPPH scavenging activity |
Antiproliferative | Selected Amino Esters | Inhibition of cell growth in cancer lines |
Material Science Applications
Beyond biological applications, this compound has been explored for its potential in material science, particularly in the development of polymeric materials with enhanced properties. Its derivatives can be incorporated into polymers to improve thermal stability and mechanical strength .
Comparison with Similar Compounds
Ethyl 2-(2-formyl-4-nitrophenoxy)acetate can be compared with similar compounds such as:
Ethyl 2-(4-formyl-2-nitrophenoxy)acetate: Similar structure but with different positional isomerism.
Ethyl 2-(2-formylphenoxy)acetate: Lacks the nitro group, resulting in different reactivity and applications.
Ethyl 2-(2-nitrophenoxy)acetate:
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications .
Biological Activity
Ethyl 2-(2-formyl-4-nitrophenoxy)acetate is a compound of significant interest in biological research due to its unique chemical structure and potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 253.21 g/mol. The compound features a formyl group (-CHO), a nitro group (-NO), and an ester linkage, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. This method allows for the formation of the desired compound through nucleophilic substitution reactions. The reaction conditions can be optimized to enhance yield and purity.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound derivatives. For instance, Schiff bases derived from this compound have shown promising results against various Gram-positive and Gram-negative bacteria.
Compound | MIC (mg/mL) | Bacterial Strain |
---|---|---|
4a-HCl | 0.50 - 1.00 | E. faecalis |
4b-HCl | 0.05 - 1.00 | S. aureus |
4f-HCl | 0.01 - 0.25 | M. luteus |
The minimum inhibitory concentration (MIC) values indicate that certain derivatives possess strong antibacterial properties, particularly against strains like Staphylococcus aureus and Enterococcus faecalis .
The biological activity of this compound is largely attributed to its ability to interact with enzymes and other molecular targets within bacterial cells. The nitro group can undergo reduction to form reactive intermediates that may inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .
Case Studies
- Antimicrobial Screening : A study conducted on various derivatives of this compound demonstrated that modifications in the structure significantly influenced antibacterial activity. The presence of electron-donating groups on the aromatic ring enhanced activity against specific bacterial strains .
- Structure-Activity Relationship (SAR) : Research exploring the SAR indicated that elongation of hydrophobic side chains generally decreased antibacterial efficacy, while the introduction of methoxyl groups negatively impacted activity against certain pathogens . This highlights the importance of structural modifications in optimizing the therapeutic potential of these compounds.
Properties
IUPAC Name |
ethyl 2-(2-formyl-4-nitrophenoxy)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-2-17-11(14)7-18-10-4-3-9(12(15)16)5-8(10)6-13/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUFJURFUFMTBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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